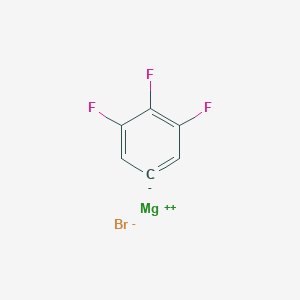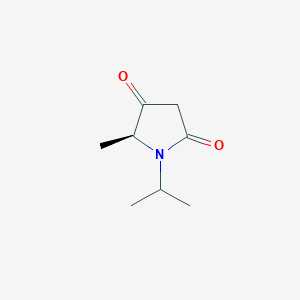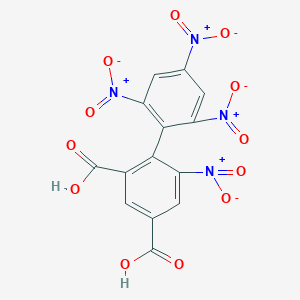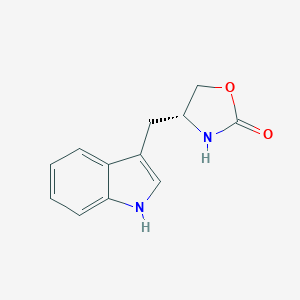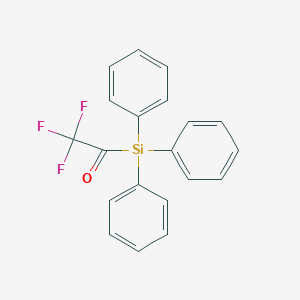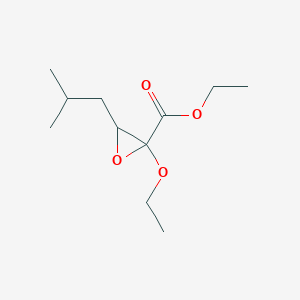
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate, also known as EEMOC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEMOC is a type of oxirane or epoxide that contains a carboxylate group, which makes it a versatile compound for use in different research areas.
Mechanism Of Action
The mechanism of action of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is not well understood, but it is believed to act as a nucleophile in various chemical reactions, such as epoxidation and ring-opening reactions. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been shown to exhibit significant antioxidant activity, which may be due to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical And Physiological Effects
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including antitumor, antifungal, and insecticidal activity. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been shown to exhibit significant antioxidant activity, which may be beneficial in preventing oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate in lab experiments is its versatility and ability to act as a chiral building block for the synthesis of various compounds. However, Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has some limitations, such as its potential toxicity and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for research on Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate, including the development of new synthesis methods, the investigation of its mechanism of action, and the exploration of its potential applications in various fields, such as medicine, agriculture, and materials science. Additionally, further studies are needed to determine the toxicity and safety of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate for human use.
In conclusion, Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is a versatile compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. Its unique structure and properties make it a valuable tool for the synthesis of various compounds and for the investigation of its potential biological activity. Further research is needed to fully understand the mechanism of action of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate and to explore its potential applications in various fields.
Synthesis Methods
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate can be synthesized using various methods, including the reaction of ethyl 2-ethoxyacetylacetate with 2-methylpropylmagnesium bromide followed by epoxidation with m-chloroperbenzoic acid. Another method involves the reaction of ethyl 2-ethoxyacetoacetate with 2-methylpropylamine followed by epoxidation with hydrogen peroxide and formic acid.
Scientific Research Applications
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate is in the field of organic synthesis, where it is used as a chiral building block for the synthesis of various compounds. Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate has also been used in the synthesis of biologically active compounds, such as antitumor agents, antifungal agents, and insecticides.
properties
CAS RN |
145475-59-8 |
|---|---|
Product Name |
Ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate |
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3-(2-methylpropyl)oxirane-2-carboxylate |
InChI |
InChI=1S/C11H20O4/c1-5-13-10(12)11(14-6-2)9(15-11)7-8(3)4/h8-9H,5-7H2,1-4H3 |
InChI Key |
QZQQSCBYBLISPJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(C(O1)CC(C)C)OCC |
Canonical SMILES |
CCOC(=O)C1(C(O1)CC(C)C)OCC |
synonyms |
Oxiranecarboxylic acid, 2-ethoxy-3-(2-methylpropyl)-, ethyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



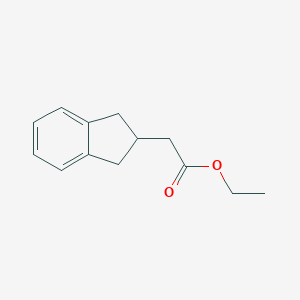
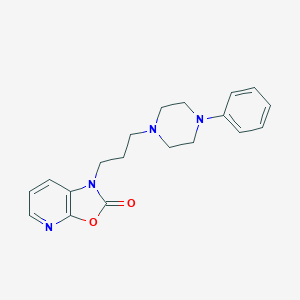
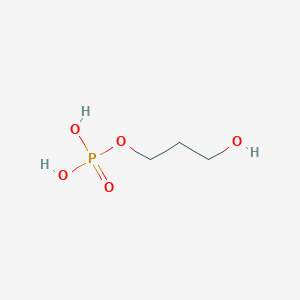
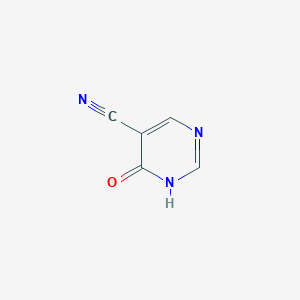
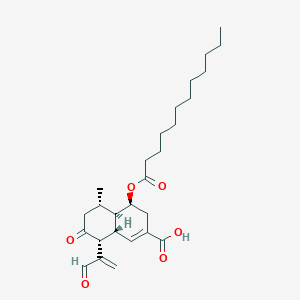
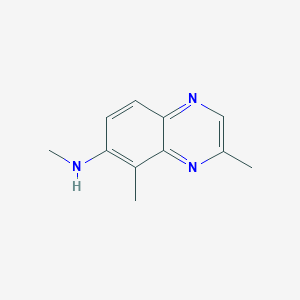
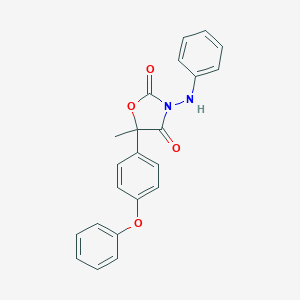
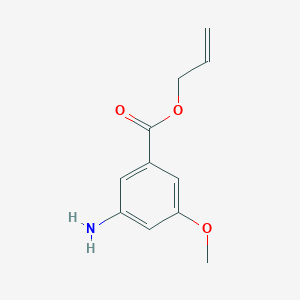
![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
